Cas no 2306257-53-2 (potassium trifluoro(1,2-oxazol-4-yl)boranuide)

potassium trifluoro(1,2-oxazol-4-yl)boranuide 化学的及び物理的性質
名前と識別子
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- Potassium isoxazole-4-trifluoroborate
- potassium trifluoro(1,2-oxazol-4-yl)boranuide
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- MDL: MFCD09992894
- インチ: 1S/C3H2BF3NO.K/c5-4(6,7)3-1-8-9-2-3;/h1-2H;/q-1;+1
- InChIKey: ZKDWITPXGRGRKB-UHFFFAOYSA-N
- ほほえんだ: [B+3]([C-]1=CON=C1)([F-])([F-])[F-].[K+]
potassium trifluoro(1,2-oxazol-4-yl)boranuide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00843060-250mg |
POtassium isoxazole-4-trifluoroborate |
2306257-53-2 | 95% | 250mg |
¥863.0 | 2023-03-11 | |
Enamine | EN300-221435-1g |
potassium trifluoro(1,2-oxazol-4-yl)boranuide |
2306257-53-2 | 1g |
$428.0 | 2023-09-16 | ||
Enamine | EN300-221435-5.0g |
potassium trifluoro(1,2-oxazol-4-yl)boranuide |
2306257-53-2 | 5g |
$576.0 | 2023-05-31 | ||
Enamine | EN300-221435-2.5g |
potassium trifluoro(1,2-oxazol-4-yl)boranuide |
2306257-53-2 | 2.5g |
$838.0 | 2023-09-16 | ||
Enamine | EN300-221435-0.05g |
potassium trifluoro(1,2-oxazol-4-yl)boranuide |
2306257-53-2 | 0.05g |
$359.0 | 2023-09-16 | ||
Enamine | EN300-221435-5g |
potassium trifluoro(1,2-oxazol-4-yl)boranuide |
2306257-53-2 | 5g |
$1240.0 | 2023-09-16 | ||
Enamine | EN300-221435-0.1g |
potassium trifluoro(1,2-oxazol-4-yl)boranuide |
2306257-53-2 | 0.1g |
$376.0 | 2023-09-16 | ||
Enamine | EN300-221435-10.0g |
potassium trifluoro(1,2-oxazol-4-yl)boranuide |
2306257-53-2 | 10g |
$855.0 | 2023-05-31 | ||
Enamine | EN300-221435-0.5g |
potassium trifluoro(1,2-oxazol-4-yl)boranuide |
2306257-53-2 | 0.5g |
$410.0 | 2023-09-16 | ||
Enamine | EN300-221435-1.0g |
potassium trifluoro(1,2-oxazol-4-yl)boranuide |
2306257-53-2 | 1g |
$199.0 | 2023-05-31 |
potassium trifluoro(1,2-oxazol-4-yl)boranuide 関連文献
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
potassium trifluoro(1,2-oxazol-4-yl)boranuideに関する追加情報
Potassium Trifluoro(1,2-oxazol-4-yl)boranuide (CAS No. 2306257-53-2): A Comprehensive Overview
Potassium trifluoro(1,2-oxazol-4-yl)boranuide (CAS No. 2306257-53-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and materials science due to its unique structural and functional properties. This compound, often abbreviated as KTFB, is a derivative of boron and fluorine, with an oxazolyl group attached, making it a versatile reagent in various chemical reactions.
The chemical structure of potassium trifluoro(1,2-oxazol-4-yl)boranuide is characterized by a boron atom bonded to three fluorine atoms and an oxazolyl group. The oxazolyl moiety, which is a five-membered ring containing an oxygen and a nitrogen atom, imparts additional stability and reactivity to the molecule. This combination of elements results in a compound with high thermal stability and low reactivity under standard conditions, making it suitable for a wide range of applications.
Recent studies have highlighted the potential of KTFB in the synthesis of advanced materials and pharmaceuticals. One notable application is in the development of new catalysts for organic synthesis. The unique electronic properties of the boron-fluorine bond make KTFB an effective catalyst for various reactions, including C-H activation and cross-coupling reactions. These reactions are crucial in the synthesis of complex organic molecules, such as those found in pharmaceuticals and polymers.
In the realm of medicinal chemistry, potassium trifluoro(1,2-oxazol-4-yl)boranuide has shown promise as a building block for the development of new drugs. The oxazolyl group is known for its ability to form hydrogen bonds and π-stacking interactions, which are important for binding to biological targets such as enzymes and receptors. Additionally, the presence of fluorine atoms can enhance the lipophilicity and metabolic stability of drug candidates, improving their pharmacokinetic properties.
Several research groups have explored the use of KTFB in the synthesis of prodrugs and drug delivery systems. Prodrugs are inactive precursors that are converted into active drugs within the body through metabolic processes. The ability to fine-tune the reactivity and stability of prodrugs using KTFB can lead to more effective and targeted therapies. For example, a recent study published in the Journal of Medicinal Chemistry demonstrated that KTFB-based prodrugs showed enhanced solubility and reduced toxicity compared to their parent compounds.
In materials science, potassium trifluoro(1,2-oxazol-4-yl)boranuide has been investigated for its potential in the development of functional materials with unique properties. One area of interest is the synthesis of boron-based materials for energy storage applications. The high thermal stability and low reactivity of KTFB make it an ideal precursor for the preparation of boron-rich materials that can be used in lithium-ion batteries and other energy storage devices.
The environmental impact of chemical compounds is an important consideration in their development and application. Studies have shown that KTFB has low toxicity and minimal environmental impact when used under controlled conditions. This makes it a safer alternative to many traditional reagents used in chemical synthesis.
In conclusion, potassium trifluoro(1,2-oxazol-4-yl)boranuide (CAS No. 2306257-53-2) is a versatile compound with significant potential in various fields, including medicinal chemistry, materials science, and catalysis. Its unique structural features and functional properties make it a valuable tool for researchers seeking to develop new materials and pharmaceuticals. As research continues to advance, it is likely that new applications for this compound will be discovered, further expanding its utility in scientific and industrial settings.
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